5-(4-Acetylbenzyl)thiazolidine-2,4-dione

Catalog No.
S8577773
CAS No.
M.F
C12H11NO3S
M. Wt
249.29 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Acetylbenzyl)thiazolidine-2,4-dione

Product Name

5-(4-Acetylbenzyl)thiazolidine-2,4-dione

IUPAC Name

5-[(4-acetylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

InChI

InChI=1S/C12H11NO3S/c1-7(14)9-4-2-8(3-5-9)6-10-11(15)13-12(16)17-10/h2-5,10H,6H2,1H3,(H,13,15,16)

InChI Key

KNKIXXJBMGWXCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC2C(=O)NC(=O)S2

5-(4-Acetylbenzyl)thiazolidine-2,4-dione is a thiazolidine derivative characterized by a thiazolidine ring containing two carbonyl groups at positions 2 and 4, and a 4-acetylbenzyl substituent at position 5. This compound belongs to a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. The thiazolidinedione core structure is significant due to its role as a pharmacophore in various therapeutic agents, including those targeting metabolic disorders and cancer.

The synthesis of 5-(4-acetylbenzyl)thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This process combines thiazolidine-2,4-dione with an appropriate aromatic aldehyde or ketone, such as 4-acetylbenzaldehyde. The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization to yield the desired product. The general reaction can be summarized as follows:

Thiazolidine 2 4 dione+4 Acetylbenzaldehyde5 4 Acetylbenzyl thiazolidine 2 4 dione\text{Thiazolidine 2 4 dione}+\text{4 Acetylbenzaldehyde}\rightarrow \text{5 4 Acetylbenzyl thiazolidine 2 4 dione}

This reaction is often facilitated by catalysts such as 1,4-diazabicyclo[2.2.2]octane, which enhances the yield and reduces reaction time under mild conditions .

5-(4-Acetylbenzyl)thiazolidine-2,4-dione exhibits significant biological activities, particularly in anticancer and antimicrobial domains. Research indicates that derivatives of thiazolidinediones can inhibit the growth of various cancer cell lines, including breast and colon cancer cells . Additionally, some studies have reported that these compounds possess antimicrobial properties against a range of pathogens . The mechanism of action is thought to involve the modulation of metabolic pathways and the inhibition of specific enzymes related to cell proliferation.

Several synthetic routes have been developed for producing 5-(4-acetylbenzyl)thiazolidine-2,4-dione:

  • Knoevenagel Condensation: This is the most common method involving the reaction of thiazolidine-2,4-dione with 4-acetylbenzaldehyde in the presence of a base catalyst.
  • Ultrasound-Assisted Synthesis: Utilizing ultrasound to promote the condensation reaction has been shown to enhance yields and reduce reaction times significantly .
  • Green Chemistry Approaches: Recent methodologies emphasize environmentally friendly solvents and catalysts to minimize waste and improve safety during synthesis .

The applications of 5-(4-acetylbenzyl)thiazolidine-2,4-dione span various fields:

  • Pharmaceutical Development: Due to its anticancer and antimicrobial properties, it is being explored as a potential lead compound for new drug formulations.
  • Agricultural Chemistry: Its antimicrobial activity suggests possible applications in developing agricultural fungicides or bactericides.
  • Material Science: Thiazolidinediones are also examined for their roles in creating novel materials with specific chemical properties.

Interaction studies involving 5-(4-acetylbenzyl)thiazolidine-2,4-dione focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects .
  • Receptor Binding: It has been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to glucose metabolism and fat storage .

Several compounds share structural similarities with 5-(4-acetylbenzyl)thiazolidine-2,4-dione. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
5-Benzylidene thiazolidine-2,4-dioneContains benzylidene groupStronger mitochondrial respiration inhibition
5-(3-Hydroxybenzylidene)thiazolidine-2,4-dioneHydroxy substitution at position 3Enhanced solubility and potential antioxidant activity
5-(4-Chlorobenzylidene)thiazolidine-2,4-dioneChlorobenzene substitutionExhibits potent antimicrobial properties

Each of these compounds exhibits unique biological activities that differentiate them from 5-(4-acetylbenzyl)thiazolidine-2,4-dione while maintaining similar structural characteristics.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

249.04596439 g/mol

Monoisotopic Mass

249.04596439 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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